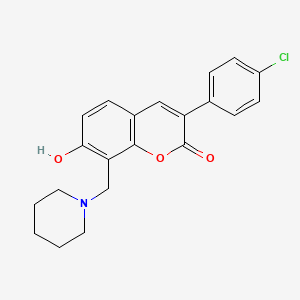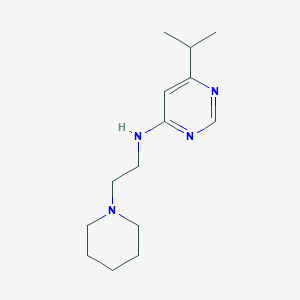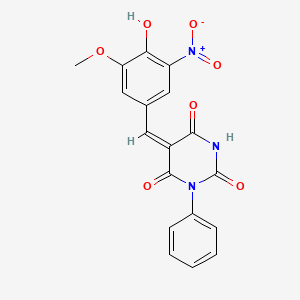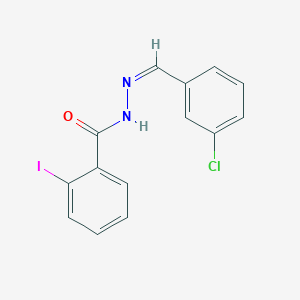
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), a transmembrane receptor that plays a crucial role in regulating cell growth and division.
Mecanismo De Acción
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is a reversible inhibitor of EGFR tyrosine kinase activity. EGFR is a transmembrane receptor that binds to ligands, such as epidermal growth factor (EGF), on the cell surface. Ligand binding induces receptor dimerization and activation of the intracellular tyrosine kinase domain, leading to downstream signaling pathways that regulate cell growth and division. 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing ATP binding and subsequent tyrosine phosphorylation of the receptor and downstream signaling molecules.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to have potent anti-tumor effects in vitro and in vivo. In cancer cells, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one inhibits EGFR activation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. Additionally, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy in cancer cells. In animal models of cancer, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is its specificity for EGFR tyrosine kinase activity, which allows for targeted inhibition of EGFR signaling pathways. Additionally, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is a reversible inhibitor, which allows for the restoration of EGFR activity upon removal of the inhibitor. However, one limitation of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in in vivo experiments.
Direcciones Futuras
For the study of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one include the development of more potent and selective EGFR inhibitors, as well as the investigation of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one in combination with other targeted therapies for the treatment of cancer and neurodegenerative diseases. Additionally, the use of 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one as a tool compound for the study of EGFR signaling pathways and downstream effects on cellular processes, such as metabolism and autophagy, is an area of ongoing research.
Métodos De Síntesis
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one can be synthesized through a multi-step process that involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 8-amino-1-piperidinylmethanol in the presence of a base to form the corresponding amide. Cyclization of the amide with 2-hydroxybenzaldehyde in the presence of a Lewis acid catalyst yields 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is overexpressed in a variety of cancers, including breast, lung, and colon cancer, and plays a critical role in tumor growth and progression. 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to inhibit EGFR activation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, 3-(4-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2H-chromen-2-one has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as EGFR has been implicated in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c22-16-7-4-14(5-8-16)17-12-15-6-9-19(24)18(20(15)26-21(17)25)13-23-10-2-1-3-11-23/h4-9,12,24H,1-3,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLFIZICCOJKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-acetyl-3-(methylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914848.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914871.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914879.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914892.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914905.png)
![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5914917.png)
![2-[2-(6-methoxy-5-methyl-3,4-dihydro-1(2H)-naphthalenylidene)ethyl]-2-methyl-1,3-cyclohexanedione](/img/structure/B5914919.png)

![N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B5914929.png)
![4-{3-methyl-4-[4-(4-morpholinyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5914935.png)


![3-methyl-2-thiophenecarbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5914943.png)